Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate
Description
Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused thieno-naphthyridine core with a methyl group at position 6 and an ethyl carboxylate ester at position 2. This compound belongs to the naphthyridine family, which is known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-14(18)12-11(15)9-6-8-7-17(2)5-4-10(8)16-13(9)20-12/h6H,3-5,7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVYPYOZLCQMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno compound, the introduction of amino and ester groups can be achieved through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the naphthyridine core can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been investigated in vitro. Initial studies suggest that it may induce apoptosis in certain cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate its mechanism of action and potential as a therapeutic agent in oncology.
Neuroprotective Effects
This compound has shown promise in neuropharmacological studies. It may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
Research has indicated that compounds with similar structures possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This could lead to applications in treating inflammatory disorders like rheumatoid arthritis .
Synthesis of Functional Materials
The unique structural properties of this compound allow it to be used as a precursor for synthesizing novel materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research is ongoing to explore its use in creating advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Carboxamide Derivatives
- 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide (CAS: 698978-43-7): Replaces the ethyl carboxylate group with a carboxamide (-CONH2), altering solubility and hydrogen-bonding capacity. Molecular formula: C12H14N4OS (vs. C12H15N3O2S for the target compound). Potential applications: Enhanced bioavailability due to the carboxamide moiety, often preferred in CNS-targeting drugs .
Bromophenyl-Substituted Analogues
- Ethyl 6-amino-4-(3-bromophenyl)-...-tetrahydro[1,6]naphthyridine-2-carboxylate (CAS: 354556-67-5): Incorporates a 3-bromophenyl group and a cyano substituent, increasing molecular weight (C23H21BrN6O4S) and lipophilicity. Applications: Bromine atoms are commonly used in medicinal chemistry to improve binding affinity via halogen bonds .
Furan-Containing Derivatives
- Propan-2-yl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate: Substitutes the ethyl group with a propan-2-yl ester and adds a furan-2-yl group at position 3. Physicochemical properties: Higher boiling point (560.7°C predicted) and density (1.299 g/cm³) compared to the target compound, likely due to increased steric bulk .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data
Structural and Functional Divergence
- Core Modifications :
- Substituent Effects :
- Carboxamide derivatives (e.g., CAS 698978-43-7) show reduced ester hydrolysis susceptibility compared to the target compound’s ethyl carboxylate, improving metabolic stability .
- Bromine or furan substituents (e.g., ) introduce steric and electronic effects that may enhance binding to hydrophobic enzyme pockets.
Biological Activity
Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-B][1,6]naphthyridine core. Its IUPAC name is ethyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate. The molecular formula is , with a molecular weight of approximately 285.37 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research suggests that it may modulate the activity of enzymes and receptors involved in critical signaling pathways. The exact mechanisms remain under investigation but could involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.
- Receptor Modulation : It might interact with receptors that regulate cellular responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : The compound has shown potency against various cancer cell lines, including those derived from breast and lung cancers. It was found to induce apoptosis in these cells through the activation of caspase pathways .
- Mechanistic Insights : The compound's anticancer effects may be linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound also displays antimicrobial properties against several pathogens. It has been tested against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth at relatively low concentrations .
Other Biological Activities
Beyond anticancer and antimicrobial effects, preliminary research suggests potential neuroprotective properties. The compound's ability to cross the blood-brain barrier may make it a candidate for further studies in neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed antimicrobial effectiveness against E. coli with an MIC of 32 µg/mL. |
| Study 3 | Suggested neuroprotective effects in an animal model of Alzheimer's disease. |
Q & A
Q. What are the key synthetic routes for Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate?
A multi-step synthesis typically involves:
- Step 1 : Condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano intermediate .
- Step 2 : Cyclization and functionalization to introduce the amino and carboxylate groups. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .
- Key reagents : Triethylamine for deprotonation, ethyl chloroformate for esterification.
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography : Use SHELXL for refinement to resolve the fused thieno-naphthyridine core and confirm substituent positions .
- Spectroscopic methods :
- NMR : H and C NMR to verify proton environments and carbon assignments.
- FT-IR : Identify functional groups (e.g., NH stretch at ~3300 cm, ester C=O at ~1700 cm) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess tubulin polymerization inhibition .
- Microbial screening : Disk diffusion assays against Gram-positive/negative bacteria to explore antimicrobial potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading to maximize yield.
- Table : Example optimization results:
| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 5 | 68 |
| THF | 80 | 10 | 45 |
- HPLC monitoring : Track intermediate formation to identify bottlenecks .
Q. How to resolve contradictions between computational and experimental structural data?
- Case : Discrepancies in ring puckering or hydrogen bonding.
- Method :
Re-analyze crystallographic data using Cremer-Pople puckering parameters to quantify ring distortions .
Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray results, adjusting for solvent effects in simulations .
Q. What computational strategies predict binding modes for biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with tubulin (PDB: 1SA0). Focus on hydrogen bonds between the amino group and Thr179 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic modifications :
- Replace the ethyl ester with methyl or tert-butyl groups to study steric effects.
- Introduce halogens (Cl, Br) at the 6-methyl position to enhance hydrophobicity .
- Table : Example SAR
| Derivative | IC (μM, HeLa) | LogP |
|---|---|---|
| Ethyl ester (parent) | 2.1 | 1.8 |
| Methyl ester | 3.5 | 1.2 |
| 6-Bromo analog | 0.9 | 2.4 |
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Disorder in the thieno ring : Use SHELXL's PART instructions to model alternative conformations .
- Twinned crystals : Apply HKLF 5 format in SHELXL for refinement .
Q. How to assess stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Monitor via HPLC .
- Thermal stability : Heat to 100°C in DMSO-d; analyze decomposition products via H NMR .
Q. What analytical methods validate purity for publication?
- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to confirm >95% purity.
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages within ±0.4% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
